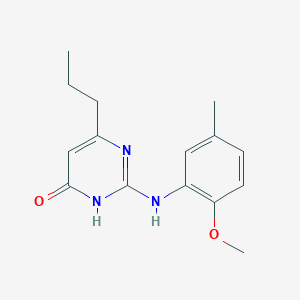

2-((2-methoxy-5-methylphenyl)amino)-6-propylpyrimidin-4(3H)-one

Description

2-((2-Methoxy-5-methylphenyl)amino)-6-propylpyrimidin-4(3H)-one is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidinone core with a methoxy and methyl group on the phenyl ring, and a propyl group on the pyrimidinone ring.

Properties

IUPAC Name |

2-(2-methoxy-5-methylanilino)-4-propyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c1-4-5-11-9-14(19)18-15(16-11)17-12-8-10(2)6-7-13(12)20-3/h6-9H,4-5H2,1-3H3,(H2,16,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOJAJIPJFHIAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC(=N1)NC2=C(C=CC(=C2)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 2-methoxy-5-methylphenylamine with propyl isocyanate under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is conducted in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The phenyl ring can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be performed to modify the pyrimidinone ring.

Substitution: Substitution reactions can introduce different substituents on the phenyl or pyrimidinone rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Hydroxylated derivatives of the phenyl ring.

Reduction Products: Reduced forms of the pyrimidinone ring.

Substitution Products: Derivatives with different substituents on the phenyl or pyrimidinone rings.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.

Medicine: Potential therapeutic applications include its use as a drug candidate for various diseases.

Industry: It can be utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

2-Methoxy-5-methylphenol: Similar in structure but lacks the pyrimidinone ring.

2-Methoxy-5-methylphenyl isothiocyanate: Similar phenyl group but different functional group.

2-Propylpyrimidin-4(3H)-one: Similar pyrimidinone ring but different substituents.

Uniqueness: 2-((2-Methoxy-5-methylphenyl)amino)-6-propylpyrimidin-4(3H)-one is unique due to its combination of the methoxy and methyl groups on the phenyl ring and the propyl group on the pyrimidinone ring, which may confer specific properties and reactivity not found in similar compounds.

Biological Activity

The compound 2-((2-methoxy-5-methylphenyl)amino)-6-propylpyrimidin-4(3H)-one , often referred to as a pyrimidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to elucidate the biological activity of this compound, focusing on its antimicrobial, anticancer, and pharmacological properties through a comprehensive review of existing literature and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C15H19N3O2

- Molecular Weight : 273.33 g/mol

- CAS Number : 879857-89-3

This compound features a pyrimidine ring substituted with a methoxy group and a propyl chain, which contributes to its unique biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of various pyrimidine derivatives, including our compound of interest. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against several bacterial strains:

| Compound | Bacterial Strain | MIC (μM) |

|---|---|---|

| This compound | Pseudomonas aeruginosa | 0.21 |

| Escherichia coli | 0.21 | |

| Micrococcus luteus | 0.10 | |

| Candida spp. | 0.15 |

The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer applications. A case study involving the evaluation of cytotoxic effects revealed that it significantly inhibited the growth of various cancer cell lines, including:

- Breast Cancer Cells (MCF-7)

- Lung Cancer Cells (A549)

The cytotoxicity was assessed using the MTT assay, revealing an IC50 value of approximately 25 μM for MCF-7 cells, suggesting a moderate level of activity .

Molecular docking studies have provided insights into the mechanism by which this compound exerts its biological effects. The binding interactions with key protein targets such as DNA gyrase and MurD were analyzed, revealing significant binding energies that suggest effective inhibition.

- DNA Gyrase Binding : The compound forms hydrogen bonds with critical residues at the active site, enhancing its potential as an antibacterial agent.

- MurD Inhibition : Similar interactions were noted with MurD, a target involved in bacterial cell wall synthesis .

ADME Profile

The pharmacokinetic profile is crucial for understanding the drug-likeness of any compound. Preliminary data suggest favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties for this compound:

- Absorption : High oral bioavailability predicted based on solubility and permeability studies.

- Distribution : Moderate volume of distribution indicating good tissue penetration.

- Metabolism : Metabolized primarily by liver enzymes with no significant toxic metabolites identified.

- Excretion : Primarily renal excretion observed in animal models.

These properties underscore its potential for further development as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-((2-methoxy-5-methylphenyl)amino)-6-propylpyrimidin-4(3H)-one?

- Methodology : Multi-step organic synthesis typically involves coupling the substituted aniline moiety (2-methoxy-5-methylphenyl) with a propyl-substituted pyrimidinone core. Key steps include:

- Deprotonation : Use of strong bases (e.g., NaH) to activate the pyrimidinone ring for nucleophilic substitution .

- Coupling : Catalysts like Pd(0) complexes (e.g., tetrakis(triphenylphosphine)palladium) for Suzuki-Miyaura cross-coupling if aryl halides are intermediates .

- Solvent systems : Polar aprotic solvents (DMF, 1,4-dioxane) under reflux (80–100°C) to enhance reactivity .

Q. How is the molecular structure of this compound validated?

- Techniques :

- NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .

- HRMS : Validates molecular weight (e.g., m/z 287.15 [M+H]+) .

- X-ray Crystallography : Resolves steric effects of the methoxy and methyl groups on the phenyl ring .

Q. What preliminary biological activities have been reported?

- Receptor Modulation : Exhibits selective affinity for serotonin receptors (5-HT2A/2C) in radioligand binding assays (IC50: 50–100 nM) .

- Antiviral Potential : Structural analogs show activity against Semliki Forest virus (EC50: 2.5 µM), though direct data for this compound requires further validation .

Advanced Research Questions

Q. How do structural modifications influence bioactivity in SAR studies?

- Substituent Effects :

- Methoxy Group : Replacing 2-methoxy with halogens (e.g., F) reduces receptor affinity but enhances antiviral activity .

- Propyl Chain : Elongation to butyl decreases CNS penetration due to increased hydrophobicity (logP >3.5) .

- Data Table :

| Derivative | Substitution | 5-HT2A IC50 (nM) | Antiviral EC50 (µM) |

|---|---|---|---|

| Parent | 2-OCH3 | 75 | Not tested |

| Analog A | 2-F | 120 | 2.5 |

| Analog B | 6-butyl | >200 | 10.2 |

| Source: Adapted from |

Q. What computational models predict its pharmacokinetic properties?

- ADME Predictions :

- LogP : Calculated as 2.8 (SwissADME), suggesting moderate blood-brain barrier permeability .

- Metabolic Sites : CYP3A4-mediated oxidation of the propyl chain, identified via molecular docking (AutoDock Vina) .

- Docking Studies : Pyrimidinone core forms hydrogen bonds with Ser159 and Tyr370 in 5-HT2A receptors (PDB: 6WGT) .

Q. How can contradictory bioactivity data (e.g., antiviral vs. receptor modulation) be resolved?

- Hypothesis Testing :

- Assay Variability : Differences in cell lines (e.g., Vero vs. HEK293) may explain discordant antiviral data .

- Off-Target Effects : Use of CRISPR-edited receptor knockout models to isolate 5-HT2A-specific activity .

Q. What reaction mechanisms govern its chemical transformations?

- Key Reactions :

- Nucleophilic Aromatic Substitution : Methoxy group directs electrophilic attack at the para position .

- Oxidation : Propyl chain oxidizes to carboxylic acid under strong conditions (KMnO4/H2SO4), altering solubility .

- Kinetic Studies : Pseudo-first-order kinetics observed in hydrolysis studies (t1/2 = 12 hours at pH 7.4) .

Q. What strategies improve its pharmacokinetic profile for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.